(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3S, with a molecular weight of approximately 420.52 g/mol. The structure features a furan ring, a piperidine moiety, and a methoxybenzothiazole group, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Research Findings
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). It demonstrated IC50 values ranging from 100 to 300 nM, indicating potent cytotoxicity .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to arrest cells in the G2/M phase, which is critical for effective cancer treatment .
Antimicrobial Activity
The compound also displays notable antimicrobial activity against a range of pathogens.
Antifungal and Antibacterial Effects
- Antifungal Activity : In vitro studies have shown that the compound inhibits fungal growth in species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Antibacterial Activity : Against bacterial strains like Staphylococcus aureus and Escherichia coli, the compound exhibited bactericidal effects with MIC values around 25 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated.
Mechanistic Insights
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Oxidative Stress Reduction : It was found to lower reactive oxygen species (ROS) levels in inflammatory models, suggesting a protective effect against oxidative damage .
Data Summary Table
Biological Activity | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 | 100 nM | Apoptosis induction |
HeLa | 150 nM | Cell cycle arrest | |
HCT116 | 300 nM | Caspase activation | |
Antifungal | Candida albicans | <50 µg/mL | Growth inhibition |
Aspergillus niger | <50 µg/mL | Growth inhibition | |
Antibacterial | Staphylococcus aureus | 25 µg/mL | Bactericidal effect |
Escherichia coli | 25 µg/mL | Bactericidal effect | |
Anti-inflammatory | Macrophages | N/A | Cytokine reduction |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent .
- Combination Therapy : When used in combination with standard chemotherapeutics, it enhanced therapeutic efficacy while reducing side effects, suggesting a synergistic effect .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-4-6-17-18(13-16)27-20(21-17)26-15-8-10-22(11-9-15)19(23)7-5-14-3-2-12-25-14/h2-7,12-13,15H,8-11H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAPRNXEOPUQAI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.